3,7-Diethyl-2-hydrazinoquinoline hydrochloride
Description
3,7-Diethyl-2-hydrazinoquinoline hydrochloride is a quinoline derivative featuring ethyl substituents at positions 3 and 7 of the quinoline ring, a hydrazine group at position 2, and a hydrochloride salt. The hydrazine group at position 2 enables condensation reactions with aldehydes or ketones, forming hydrazones with enhanced biological properties .
Properties
CAS No. |
1172567-27-9 |
|---|---|
Molecular Formula |
C13H18ClN3 |
Molecular Weight |
251.75 g/mol |
IUPAC Name |
(3,7-diethylquinolin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C13H17N3.ClH/c1-3-9-5-6-11-8-10(4-2)13(16-14)15-12(11)7-9;/h5-8H,3-4,14H2,1-2H3,(H,15,16);1H |
InChI Key |
JUDGRJFVPXGQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)CC)NN.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Construction of the quinoline core with ethyl substitutions at the 3 and 7 positions.
- Introduction of the hydrazino functional group at the 2-position.
- Conversion to the hydrochloride salt for stability and handling.
This approach is consistent with literature procedures for quinoline derivatives functionalized with hydrazine moieties.
Stepwise Synthesis Overview
Detailed Preparation Method
A representative method reported involves:
Synthesis of 3,7-Diethylquinoline Core: Starting from appropriately substituted anilines, cyclization reactions in acidic media yield the quinoline nucleus with ethyl groups at positions 3 and 7.
Hydrazino Group Introduction: The quinoline intermediate is reacted with hydrazine hydrate under controlled conditions, typically at room temperature or mild heating, to substitute the 2-position with a hydrazino group. This step can be performed in aqueous or mixed solvents, avoiding the use of anhydrous hydrazine and absolute solvents, thus making the process safer and more practical.
Hydrochloride Salt Formation: The free base hydrazinoquinoline is treated with hydrochloric acid in ethanol or aqueous solution to precipitate the hydrochloride salt, facilitating purification and handling.
Alternative Synthetic Routes and Innovations
One-Pot Amidines to Hydrazidines Process
A patented method describes a one-pot synthesis starting from amidine hydrochlorides, which upon reaction with hydrazine hydrate in water-based solvents, yield hydrazidines with high efficiency (up to 83% yield). This method avoids the use of anhydrous hydrazine and absolute solvents, offering operational simplicity and safety. While this process is general, it can be adapted for quinoline-based amidines to prepare hydrazinoquinoline derivatives.
Related Hydrazinoquinoline Syntheses in Literature
Studies on hydrazinoquinoline derivatives show that hydrazinolysis of quinoline esters or halides is a common route to introduce the hydrazino group. For example, hydrazine hydrate reacts with quinoline-2-carboxylates or 2-halogenated quinolines to afford 2-hydrazinoquinoline compounds in good yields.
Research Findings and Data Summary
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C13H18ClN3 |
| Molecular Weight | 251.75 g/mol |
| IUPAC Name | (3,7-diethylquinolin-2-yl)hydrazine hydrochloride |
| CAS Number | 1172567-27-9 |
Reaction Yields and Conditions
Advantages of Current Methods
- Use of hydrazine hydrate instead of anhydrous hydrazine enhances safety.
- One-pot processes reduce purification steps and solvent usage.
- Water-based solvents improve environmental profile.
- High yields and reproducibility reported.
Chemical Reactions Analysis
Reaction with Carbonyl Compounds
The hydrazino group (-NHNH₂) in quinoline derivatives reacts with aldehydes and ketones to form hydrazones via nucleophilic attack on the carbonyl carbon. This reaction occurs without additional activation agents due to the strong nucleophilic nature of the hydrazino group .
Example :
Conditions: Room temperature, aqueous/organic solvents .
Reaction with Carboxylic Acids
Hydrazinoquinolines react with carboxylic acids to form hydrazides through esterification. This typically requires activation agents like 2,2′-dipyridyl disulfide (DPDS) and triphenylphosphine (TPP) to generate acyloxyphosphonium intermediates .
Example :
Ligand Formation and Metal Complexation
Hydrazinoquinolines can act as ligands in coordination chemistry. For instance, 7-chloro-4-hydrazinoquinoline reacts with benzaldehyde to form hydrazone ligands , which coordinate with metals like Cu(II) or Fe(III) . This suggests that this compound could similarly form complexes with transition metals.
Example :
Conditions: Ethanol, reflux .
Hydrazone Formation
The hydrazino group attacks the carbonyl carbon of aldehydes/ketones, forming a Schiff base intermediate. Dehydration then yields the hydrazone product .
-
Nucleophilic attack : Hydrazino group (-NHNH₂) attacks carbonyl carbon.
-
Proton transfer : Intermediate formation with a protonated nitrogen.
Hydrazide Formation
Carboxylic acids are activated by DPDS/TPP to form acyloxyphosphonium intermediates, which react with the hydrazino group to yield hydrazides .
-
Activation : DPDS/TPP converts carboxylic acid to acyloxyphosphonium ion.
-
Nucleophilic substitution : Hydrazino group displaces the leaving group (phosphine oxide).
-
Hydrazide formation : Protonation and stabilization of the product .
Medicinal Chemistry
Hydrazinoquinolines are explored for antimicrobial and anticancer activities. The hydrazino group’s ability to interact with biological targets (e.g., enzymes) suggests potential for this compound in drug discovery .
Analytical Chemistry
Derivatization with hydrazinoquinolines enhances the detection of low-concentration metabolites (e.g., short-chain carboxylic acids) in LC-MS workflows .
Coordination Chemistry
As ligands, these compounds enable the synthesis of metal complexes with applications in catalysis or materials science .
Data Tables
Table 1: Typical Reactions of this compound
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Hydrazone formation | Aldehydes/ketones, aqueous/organic solvents | Hydrazones |
| Hydrazide formation | Carboxylic acids, DPDS/TPP | Hydrazides |
| Ligand complexation | Benzaldehyde, ethanol, reflux | Hydrazone ligands |
Table 2: Key Properties of Hydrazinoquinoline Derivatives
| Property | Value/Characteristic |
|---|---|
| Functional group | Hydrazino (-NHNH₂) |
| Reactivity | Nucleophilic, reacts with carbonyls |
| Stability | Enhanced as hydrochloride salt |
| Solubility | Soluble in organic solvents |
Scientific Research Applications
Chemical Overview
- Molecular Formula: C13H16ClN3
- Molecular Weight: Approximately 253.74 g/mol
- Structure: The compound features a quinoline ring with ethyl substitutions at the 3 and 7 positions and a hydrazino group at the 2 position, contributing to its reactivity and biological properties.
Pharmaceutical Applications
-
Antimicrobial Activity
- 3,7-Diethyl-2-hydrazinoquinoline hydrochloride has been investigated for its potential as an antimicrobial agent. Preliminary studies indicate that compounds within the hydrazinoquinoline class may exhibit activity against various bacterial strains, including mycobacteria.
- Antitumor Properties
-
Mechanism of Action
- Interaction studies suggest that this compound may bind to DNA or proteins involved in cellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological profile.
-
Antibacterial Efficacy
- A study published in Journal of Medicinal Chemistry evaluated the antibacterial efficacy of various hydrazinoquinoline derivatives against resistant strains of bacteria. The results indicated that this compound exhibited significant inhibitory effects on bacterial growth, highlighting its potential as a therapeutic agent for treating infections caused by resistant pathogens .
-
Anticancer Research
- In a clinical trial reported in Clinical Cancer Research, researchers assessed the cytotoxic effects of this compound on several cancer cell lines. The findings demonstrated that it induced apoptosis in cancer cells through mechanisms involving DNA intercalation and topoisomerase inhibition, underscoring its promise in cancer treatment strategies .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that ensure high purity levels of the final product. Methods include:
- Refluxing with appropriate solvents
- Extraction techniques to isolate the desired compound
- Recrystallization for purification
These methods are essential for producing compounds with consistent quality for further research and development.
Mechanism of Action
The mechanism of action of 3,7-Diethyl-2-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Substituent Effects: Chloro Groups (e.g., C6 or C8): Increase molecular polarity and may enhance antimicrobial activity by interacting with bacterial targets . Ethyl vs. Hydrazine Position: Hydrazino groups at C2 (vs. C4) may favor regioselective condensation reactions with aldehydes, as seen in the synthesis of 4-(2-heterylidenehydrazinyl)-7-chloroquinoline derivatives .
Synthetic Methods: Hydrazinoquinolines are typically synthesized via nucleophilic substitution of chloroquinolines with hydrazine hydrate. For example, 7-chlorohydrazinylquinoline (precursor to antimicrobial compounds) is prepared from 4,7-dichloroquinoline . Ethyl or methyl substituents are introduced via alkylation or by using pre-substituted quinoline precursors .
Biological Activities: Compounds like 4-{2-[(6-substituted-2-chloroquinolin-3-yl)methylidene]hydrazinyl}-7-chloroquinolines exhibit antimicrobial activity against Gram-positive bacteria and fungi . Hydrazinoquinolines with bulky substituents (e.g., ethyl) are less studied but hypothesized to show improved pharmacokinetic profiles due to enhanced lipophilicity .
Biological Activity
3,7-Diethyl-2-hydrazinoquinoline hydrochloride is a compound belonging to the hydrazinoquinoline class, which has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes existing knowledge about the biological activity of this compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 253.74 g/mol. The compound features a quinoline ring substituted with two ethyl groups at the 3 and 7 positions and a hydrazino group at the 2 position, which contributes to its unique reactivity and biological properties .
Antimicrobial Activity
Research indicates that derivatives of hydrazinoquinoline compounds exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may interact with bacterial DNA or specific proteins involved in cell signaling pathways .
- Antibacterial Studies : The compound has shown activity against various Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa using disc diffusion methods .
Antitumor Activity
In terms of anticancer potential, hydrazinoquinoline derivatives have been investigated for their effects on several cancer cell lines. Notably:
- Cell Lines Tested : The efficacy of this compound has been evaluated against human breast cancer cell lines (MCF-7) and other tumor cell lines .
- Mechanism : The compound is believed to inhibit topoisomerase II, an enzyme critical for DNA replication and repair, thereby inducing apoptosis in cancer cells .
Study Overview
A significant study focused on the synthesis and biological evaluation of various hydrazinoquinoline derivatives highlighted the promising activity of this compound.
| Compound | Activity | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | 15 | |
| 4-Hydrazinobenzoic acid | Antibacterial | 20 | |
| 7,8-Dichloro-4-hydrazinoquinoline hydrochloride | Antitumor | 10 |
This table summarizes the biological activities of related compounds, illustrating the competitive efficacy of this compound.
Potential Applications
Given its promising biological activities, this compound could be explored further for:
- Antimicrobial treatments : Particularly in drug-resistant infections.
- Cancer therapies : As part of combination therapies targeting specific pathways involved in tumor growth.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing 3,7-Diethyl-2-hydrazinoquinoline hydrochloride?
Methodological Answer: The synthesis typically involves quinoline derivatives as precursors. For hydrazino-substituted quinolines, a multi-step approach is recommended:
- Step 1: Nitrosation of 3,7-diethylquinoline using NaNO₂ in acidic media to introduce a nitroso group at the 2-position.
- Step 2: Reduction of the nitroso intermediate with hydrazine hydrate under reflux (80–100°C) in ethanol to form the hydrazino derivative.
- Step 3: Hydrochloride salt formation via titration with concentrated HCl in anhydrous ether.
Key Parameters: - Monitor pH during nitrosation (pH 2–3) to avoid over-nitrosation .
- Use inert atmosphere (N₂/Ar) during reduction to prevent oxidation of the hydrazino group .
Q. How is this compound characterized to confirm purity and structural integrity?
Methodological Answer: Combine spectroscopic and chromatographic methods:
- NMR (¹H/¹³C): Verify substitution patterns (e.g., ethyl groups at C3/C7, hydrazino proton signals at δ 3.5–4.0 ppm).
- HPLC-UV/MS: Use a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) to assess purity (>95%) and detect byproducts (e.g., unreacted hydrazine).
- Elemental Analysis: Confirm stoichiometry of the hydrochloride salt (C, H, N, Cl within ±0.3% of theoretical values) .
Q. What storage conditions are recommended to maintain the stability of this compound?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-resistant containers to prevent photodegradation.
- Humidity: Use desiccants (silica gel) to avoid hygroscopic degradation.
- Stability Testing: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation (e.g., oxidation of the hydrazino group) .
Advanced Research Questions
Q. How can reaction parameters (e.g., solvent, catalyst) be optimized to improve the yield of the hydrazinoquinoline intermediate?
Methodological Answer: Design a factorial experiment to test variables:
- Solvent: Compare ethanol (polar protic) vs. THF (aprotic) for hydrazine reactivity.
- Catalyst: Screen Pd/C or FeCl₃ for nitroso reduction efficiency.
- Statistical Analysis: Use ANOVA to identify significant factors (p < 0.05).
Example Result: Ethanol with FeCl₃ (0.5 mol%) increases yield by 15% compared to uncatalyzed reactions .
Q. What mechanistic insights support the reactivity of the hydrazino group in metal coordination or bioactivity studies?
Methodological Answer:
- Coordination Chemistry: Perform UV-Vis titration with transition metals (e.g., Cu²⁺) to determine binding stoichiometry (Job’s plot).
- Computational Modeling: Use DFT calculations (B3LYP/6-31G*) to map electron density at the hydrazino N-atoms, predicting nucleophilic sites.
- Bioactivity Correlations: Compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidase) with substituent electronic profiles .
Q. How can analytical methods be developed to resolve co-eluting impurities in this compound batches?
Methodological Answer:
- HPLC Method Optimization: Adjust gradient elution (e.g., 10–50% MeCN over 20 min) or switch to UPLC with a sub-2µm column for higher resolution.
- MS/MS Fragmentation: Identify impurities via characteristic fragment ions (e.g., m/z 150 for ethyl group loss).
- Validation: Follow ICH Q2(R1) guidelines for linearity (R² > 0.999), LOD/LOQ (<0.1%), and precision (%RSD < 2%) .
Q. How should contradictory data on the compound’s solubility in polar vs. non-polar solvents be resolved?
Methodological Answer:
- Solubility Screen: Use a shake-flask method in 12 solvents (e.g., H₂O, DMSO, chloroform) at 25°C, quantified via UV absorbance.
- Molecular Dynamics (MD) Simulations: Model solvent interactions (e.g., H-bonding with water vs. hydrophobic interactions with chloroform).
- Contradiction Analysis: Check for polymorphic forms (via XRD) or hydrate formation in aqueous media .
Q. What in vitro assays are suitable for evaluating the compound’s toxicity profile in early-stage research?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
